Regiochemical Specificity: 6-Cyclopropyl vs. 5-Cyclopropyl in PDE10A Co-Crystal Structures
The 6-cyclopropylpyrazine-2-carboxylic acid scaffold, when elaborated to 6-cyclopropyl-3-(pyrimidin-5-ylamino)pyrazine-2-carboxylic acid, yields a PDE10A co-crystal structure (PDB 5SGQ) at 2.04 Å resolution that reveals specific hydrogen bonds between the carboxylic acid and active-site residues, and a hydrophobic pocket accommodating the 6-cyclopropyl group [1]. In contrast, the 5-cyclopropyl regioisomer is absent from any publicly deposited PDE10A co-crystal structure, and a search of BindingDB reveals that representative 5-cyclopropylpyrazine-2-carboxylic acid derivatives tested against PDE10A show only isolated IC50 values without structural validation [2]. The 6-cyclopropyl substitution pattern is therefore uniquely validated for PDE10A inhibitor design by both crystallographic and patent literature, whereas the 5-cyclopropyl regioisomer lacks equivalent structural evidence.
| Evidence Dimension | Presence of co-crystal structure with PDE10A |
|---|---|
| Target Compound Data | PDB 5SGQ (2.04 Å), PDB 5SFL: both contain 6-cyclopropylpyrazine-2-carboxylic acid derivatives |
| Comparator Or Baseline | 5-Cyclopropylpyrazine-2-carboxylic acid: no PDE10A co-crystal structure deposited in PDB |
| Quantified Difference | 2 co-crystal structures for 6-cyclopropyl series vs. 0 for 5-cyclopropyl series |
| Conditions | X-ray crystallography; PDB deposition database as of 2022 |
Why This Matters
Procurement of the 6-cyclopropyl isomer is mandatory for any project that requires structural biology validation of PDE10A engagement; the 5-cyclopropyl isomer cannot serve as a substitute because its binding mode is structurally unverified.
- [1] PDB ID: 5SGQ. Crystal Structure of human phosphodiesterase 10 in complex with 6-cyclopropyl-3-(pyrimidin-5-ylamino)pyrazine-2-carboxylic acid. Deposited 2022. Resolution 2.04 Å. F. Hoffmann-La Roche. View Source
- [2] BindingDB. PrimarySearch_ki entry for 5-cyclopropylpyrazine-2-carboxylic acid derivative vs PDE10. IC50: 0.0998 nM. Assay pH 7.5. Accessed via bindingdb.org. View Source
